
4-(Benzylthio)phenol
Vue d'ensemble
Description
4-(Benzylthio)phenol is an organic compound with the chemical formula C13H12OS. It is a white crystalline solid with a characteristic odor of phenol . It is used as an important organic synthesis intermediate, useful in the synthesis of a range of biologically active compounds . It can also serve as a preservative and antioxidant .
Synthesis Analysis
The synthesis of 4-(Benzylthio)phenol involves various methods, one of which is through nucleophilic substitution reactions on the benzene ring . The specific preparation methods can be found in relevant literature or by consulting organic chemistry professionals .Molecular Structure Analysis
The molecular structure of 4-(Benzylthio)phenol consists of a benzene ring attached to a hydroxyl group and a benzylthio group . The molecular weight is 216.29878 .Chemical Reactions Analysis
Phenols, including 4-(Benzylthio)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
4-(Benzylthio)phenol is a white crystalline solid with a density of approximately 1.20 g/cm³ and a melting point of 88-90℃ . It is almost insoluble in water at normal temperature and pressure but can dissolve in ethanol and ether .Applications De Recherche Scientifique
- Applications :
Antioxidant Properties
Synthesis of Polymers and Fibers
Mécanisme D'action
Target of Action
Phenolic compounds, which 4-(benzylthio)phenol is a part of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cellular structures .
Mode of Action
Phenolic compounds are known for their ability to interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can lead to changes in the structure and function of the targets, thereby affecting cellular processes.
Biochemical Pathways
Phenolic compounds, including 4-(Benzylthio)phenol, are primarily biosynthesized through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds, which play crucial roles in plant defense mechanisms, reproduction, and interaction with the environment .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Despite their poor bioavailability, phenolic compounds and their metabolites possess many biological properties .
Result of Action
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . These effects are primarily due to their ability to interact with various biological targets and influence cellular processes.
Action Environment
The action of 4-(Benzylthio)phenol, like other phenolic compounds, can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in plants can be affected by different environmental conditions, such as light, temperature, and stress . Additionally, the stability and efficacy of phenolic compounds can be influenced by factors such as pH, temperature, and the presence of other compounds .
Safety and Hazards
4-(Benzylthio)phenol can cause irritation to the eyes and skin. In case of contact, it is advised to immediately rinse with plenty of water . During use, personal protective equipment such as protective gloves and goggles should be worn . It should be stored in a sealed container, away from sources of ignition and high-temperature environments, and should not come into contact with oxidizing agents .
Propriétés
IUPAC Name |
4-benzylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMOBLWTCSCLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407560 | |
| Record name | 4-benzylsulfanylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30519-03-0 | |
| Record name | 4-benzylsulfanylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




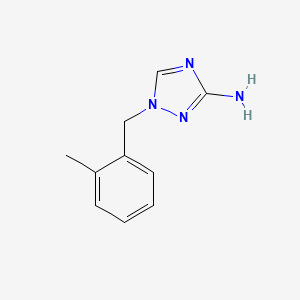
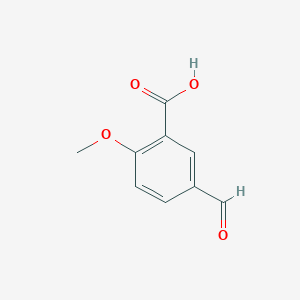

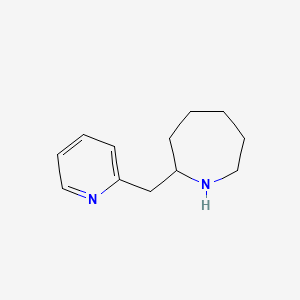
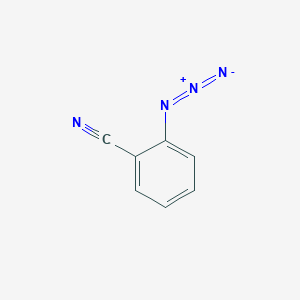

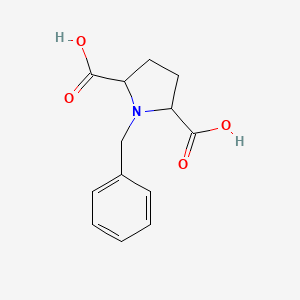


![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

